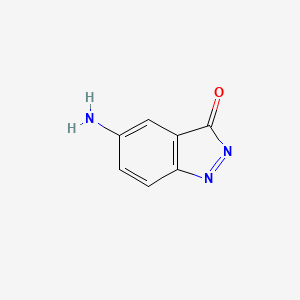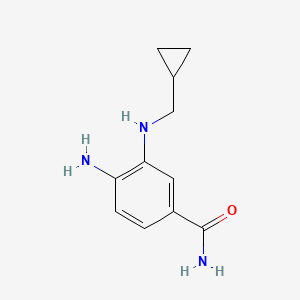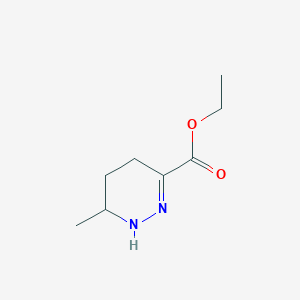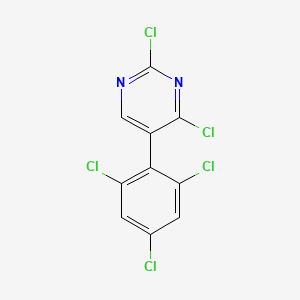
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrimidine ring and a 2,4,6-trichlorophenyl group at the 5th position. Pyrimidines are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a suitable pyrimidine precursor under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as the starting material. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling with an aryl boronic acid can produce a biaryl pyrimidine.
Applications De Recherche Scientifique
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit DNA synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase. In agrochemicals, it may disrupt essential biological processes in pests, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a trichlorophenyl group.
2,4-Dichloropyrimidine: Lacks the trichlorophenyl group and is used as a precursor in various synthetic routes.
2,4-Dichloro-5-methoxypyrimidine: Contains a methoxy group at the 5th position instead of a trichlorophenyl group.
Uniqueness
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H3Cl5N2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2,4-dichloro-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-4-1-6(12)8(7(13)2-4)5-3-16-10(15)17-9(5)14/h1-3H |
Clé InChI |
RKXDACRFJAHHNA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
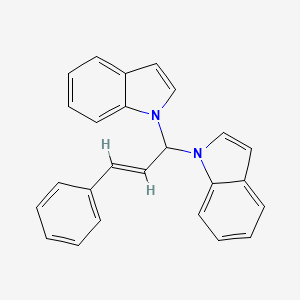

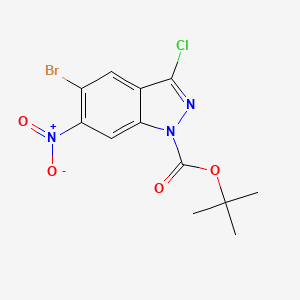
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
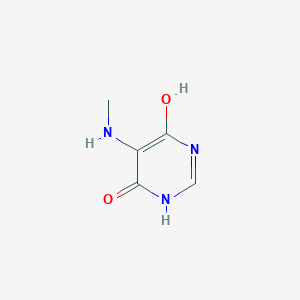
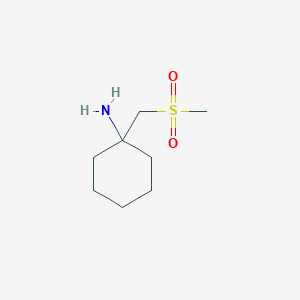
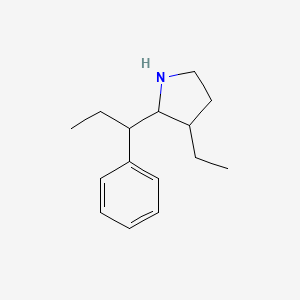
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
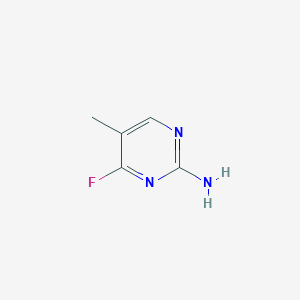
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
